molecular formula C19H23N5 B2867090 4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 955305-91-6

4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2867090
CAS No.: 955305-91-6
M. Wt: 321.428
InChI Key: NHCZNJBZHIKAGX-UHFFFAOYSA-N
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Description

4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. Key structural attributes include:

  • Position 1: A 2,5-dimethylphenyl substituent, contributing steric bulk and lipophilicity.
  • This scaffold is analogous to kinase inhibitors and other bioactive molecules, where substituent diversity modulates target affinity and pharmacokinetics .

Properties

IUPAC Name

4-(azepan-1-yl)-1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-14-7-8-15(2)17(11-14)24-19-16(12-22-24)18(20-13-21-19)23-9-5-3-4-6-10-23/h7-8,11-13H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCZNJBZHIKAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including potential applications in cancer therapy and kinase inhibition. Despite limited direct studies on this specific compound, insights can be drawn from related pyrazolo derivatives.

Structural Characteristics

The compound features a pyrazolo ring fused with a pyrimidine structure, substituted with an azepan group and a 2,5-dimethylphenyl moiety. This unique structure enhances its potential biological activities and chemical reactivity.

Property Value
Molecular FormulaC19H23N5
Molecular Weight321.4 g/mol
IUPAC Name4-(azepan-1-yl)-1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidine
InChI KeyOAPCJBMBKSJNLM-UHFFFAOYSA-N

Antitumor Activity

Research on similar pyrazolo[3,4-d]pyrimidine derivatives has shown promising antitumor activity. For example, compounds designed to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase have demonstrated significant inhibition rates (up to 91%) against various cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) . The mechanism often involves binding to the ATP-binding site of the EGFR-TK, where hydrogen bonding interactions play a critical role.

Kinase Inhibition

The presence of the azepan ring in this compound is believed to enhance its binding affinity to cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. Molecular docking studies indicate that the compound forms critical hydrogen bonds with key residues in the active sites of these kinases . This interaction is vital for its potential use as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo derivatives:

  • Antitumor Screening : A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activity against breast and lung cancer cell lines. Compounds exhibiting high inhibition rates were further analyzed for their EGFR-TK inhibitory activity .
  • Molecular Docking Studies : Docking studies revealed that specific derivatives bind effectively to the active sites of kinases involved in tumor growth regulation. For instance, compounds with modifications similar to those found in this compound showed promising results in inhibiting kinase activity .
  • Structure-Activity Relationship (SAR) : Variations in substituents significantly influence biological activity and therapeutic potential. A comparative analysis of related compounds highlighted how structural features correlate with specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity at Position 4

Azepane vs. Hydrazinyl/Arylidenehydrazinyl Groups
  • 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (, Compound 3) :

    • Substituent: Hydrazinyl (–NH–NH₂).
    • Properties: Higher melting point (236–238°C) due to hydrogen bonding from NH₂. IR shows NH₂ stretches at 3444–3352 cm⁻¹ and NH at 3190 cm⁻¹ .
    • Synthesis: Reflux with hydrazine hydrate (73% yield).
  • 4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (, Compound 5a) :

    • Substituent: Benzylidenehydrazinyl (–NH–N=CH–C₆H₅).
    • Properties: Lower m.p. (160–162°C) due to reduced hydrogen bonding. IR shows C=N stretch at 1600 cm⁻¹ .
    • Synthesis: Condensation with aromatic aldehydes (70% yield).
  • Target Compound (4-azepan-1-yl): Substituent: Azepane (7-membered ring). Properties: Expected enhanced solubility in lipidic environments due to aliphatic amine. No direct m.p. data, but steric effects likely reduce crystallinity compared to hydrazinyl analogs.
Azepane vs. Pyrimidinone and Thienopyrimidine Hybrids
  • 3,6-Dimethyl-1-phenyl-5-(4-substitutedphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (): Substituent: Pyrimidinone ring (C=O at position 4). Properties: Increased polarity due to ketone group, altering solubility and hydrogen-bonding capacity.
  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Substituent: Thieno[3,2-d]pyrimidine fused system. Synthesis: Uses Vilsmeier–Haack reagent (82% yield) .

Substituent Effects at Position 1

  • Target Compound (2,5-dimethylphenyl) :

    • Steric and electronic effects from methyl groups may enhance metabolic stability compared to unsubstituted phenyl analogs.
  • N-(2,5-Dimethylphenyl)acetamide Derivatives (): Example: 2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide. Molecular Weight: 378.48 g/mol vs. 242.27 g/mol for hydrazinyl analog .

Spectral and Physical Property Trends

Property Target Compound (Inferred) Hydrazinyl Derivative Thienopyrimidine Hybrid
Melting Point Moderate (est. 150–200°C) 236–238°C Not reported
IR Stretches C=N (~1600 cm⁻¹) NH/NH₂ (3190–3352 cm⁻¹) C=N, aromatic C–H
NMR Shifts Azepane δ 1.5–3.0 ppm NH2 δ 4.73 ppm Aromatic H δ 7.5–8.6 ppm

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